REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:15]2[CH:14]=[CH:13][C:12]([CH:16]=O)=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH3:2].[C:18](#[N:22])[CH2:19][C:20]#[N:21].C(O)(=O)C.C([O-])(=O)C.[NH4+]>C1C=CC=CC=1>[CH2:1]([N:3]1[C:15]2[CH:14]=[CH:13][C:12]([CH:16]=[C:19]([C:18]#[N:22])[C:20]#[N:21])=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH3:2] |f:3.4|
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Name
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|
Quantity
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11.1 g
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Type
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reactant
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Smiles
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C(C)N1C2=CC=CC=C2C=2C=C(C=CC12)C=O
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Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
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C(CC#N)#N
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Name
|
|
Quantity
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1 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[NH4+]
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Name
|
|
Quantity
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40 mL
|
Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The liquid portion of this mixture is separated from the brown colored solution by rotary evaporation
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Type
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CUSTOM
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Details
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the solid residues twice recrystallized with glacial acetic acid
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Type
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WASH
|
Details
|
washed with ethanol
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Type
|
CUSTOM
|
Details
|
dried in a vacuum oven
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)N1C2=CC=CC=C2C=2C=C(C=CC12)C=C(C#N)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |